molecular formula C23H21NO5 B14092850 Methyl 4-(7-methyl-3,9-dioxo-2-propyl-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate

Methyl 4-(7-methyl-3,9-dioxo-2-propyl-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate

Cat. No.: B14092850
M. Wt: 391.4 g/mol
InChI Key: BPDKMWAFDQNISB-UHFFFAOYSA-N
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Description

Methyl 4-(7-methyl-3,9-dioxo-2-propyl-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds It contains a chromeno-pyrrol core structure, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(7-methyl-3,9-dioxo-2-propyl-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromeno-Pyrrol Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the chromeno-pyrrol core.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(7-methyl-3,9-dioxo-2-propyl-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4-(7-methyl-3,9-dioxo-2-propyl-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-(7-methyl-3,9-dioxo-2-propyl-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[7-methyl-3,9-dioxo-2-(1,3-thiazol-2-yl)-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]benzoate
  • Methyl (7-hydroxy-11-methyl-2,9-dioxo-12,15-dioxatetracyclo[8.4.1.0]pentadeca-3,5,7-trien-13-yl)acetate

Uniqueness

Methyl 4-(7-methyl-3,9-dioxo-2-propyl-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H21NO5

Molecular Weight

391.4 g/mol

IUPAC Name

methyl 4-(7-methyl-3,9-dioxo-2-propyl-1H-chromeno[2,3-c]pyrrol-1-yl)benzoate

InChI

InChI=1S/C23H21NO5/c1-4-11-24-19(14-6-8-15(9-7-14)23(27)28-3)18-20(25)16-12-13(2)5-10-17(16)29-21(18)22(24)26/h5-10,12,19H,4,11H2,1-3H3

InChI Key

BPDKMWAFDQNISB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)C)C4=CC=C(C=C4)C(=O)OC

Origin of Product

United States

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